2-Amino-2-ethylbutanenitrile hydrochloride
Description
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Properties
IUPAC Name |
2-amino-2-ethylbutanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-6(8,4-2)5-7;/h3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZRBHXYSZDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-2-ethylbutanenitrile hydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-Amino-2-ethylbutanenitrile Hydrochloride: Structure, Properties, and Applications
Introduction
This compound is a quaternary α-aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. This unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry. The presence of the nitrile group, a potent pharmacophore and bioisostere for various functional groups, combined with a reactive amino handle, positions this molecule as a significant building block for novel chemical entities.[1][2] The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic pathway, and its potential applications in research and drug development. It is intended for researchers, chemists, and pharmaceutical scientists who require a detailed understanding of this compound for synthetic design and application.
Chemical Identity and Structure
The core structure of 2-Amino-2-ethylbutanenitrile features a central quaternary carbon atom bonded to two ethyl groups, an amino group, and a nitrile group. The hydrochloride salt is formed by the protonation of the basic amino group.
| Identifier | Value |
| IUPAC Name | 2-amino-2-ethylbutanenitrile;hydrochloride |
| CAS Number | 22374-51-2 (for free base)[3] |
| Molecular Formula | C₆H₁₃ClN₂ |
| Molecular Weight | 148.64 g/mol |
| Canonical SMILES | CCC(C#N)(CC)[NH3+].Cl- |
| InChIKey | AUWOKGIWMDMIRQ-UHFFFAOYSA-N (for free base)[4] |
Physicochemical Properties
Experimental data for this compound is not widely published. The properties listed below are based on data for the free base and estimations based on structurally similar aminonitrile hydrochlorides.
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white crystalline solid (predicted) | Typical appearance for hydrochloride salts of simple amines. |
| Melting Point | Not available[4] | Data for the free base is not available; the salt form is expected to have a higher melting point. |
| Boiling Point | Not available[4] | Likely to decompose upon heating before boiling. |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol (predicted). | The hydrochloride salt form significantly increases polarity and aqueous solubility.[5] |
Synthesis and Characterization
The most direct and established method for synthesizing α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction provides an efficient route from a ketone to the target aminonitrile.
Synthetic Pathway: The Strecker Synthesis
The synthesis of this compound typically begins with 3-pentanone (diethyl ketone). The ketone reacts with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide). The reaction proceeds through an iminium intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile. A final acidification step with hydrochloric acid yields the desired hydrochloride salt.
Caption: Generalized Strecker synthesis workflow for 2-Amino-2-ethylbutanenitrile HCl.
Experimental Protocol (Representative)
This protocol is a representative methodology based on standard procedures for the Strecker synthesis.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ammonium chloride (1.1 equivalents) and sodium cyanide (1.05 equivalents) in aqueous ammonia. Cool the mixture to 0-5°C in an ice bath.
-
Expert Rationale: The use of an ice bath is critical to control the exothermicity of the reaction and to minimize side reactions, including the potential polymerization of hydrogen cyanide.
-
-
Addition of Ketone: Slowly add 3-pentanone (1.0 equivalent) to the stirred mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Trustworthiness: Monitoring the reaction to completion ensures high conversion of the starting material, which simplifies the subsequent purification process.
-
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3x). Combine the organic layers.
-
Expert Rationale: Multiple extractions are performed to maximize the recovery of the aminonitrile free base from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-2-ethylbutanenitrile free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a triplet and a quartet corresponding to the protons of the two equivalent ethyl groups. A broad singlet, which may be exchangeable with D₂O, would correspond to the three protons of the ammonium group (-NH₃⁺).
-
¹³C NMR: The spectrum should display signals for the two carbons of the ethyl groups, a quaternary carbon signal for the C2 position, and a signal in the range of 115-125 ppm characteristic of a nitrile carbon.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a sharp, medium-intensity peak around 2230-2250 cm⁻¹ for the C≡N stretch and broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (-NH₃⁺) salt.
Applications in Research and Drug Development
The utility of this compound stems from its identity as both an aminonitrile and a precursor to a non-canonical amino acid.
Caption: Logical relationships of 2-Amino-2-ethylbutanenitrile HCl in drug discovery.
The α-Aminonitrile Motif in Medicinal Chemistry
The nitrile group is a unique functional group in medicinal chemistry. It is highly polar yet relatively small and uncharged. It can act as a hydrogen bond acceptor and is often used as a bioisostere for carbonyl groups, hydroxyl groups, or halogens.[1] Several marketed drugs contain a nitrile moiety, underscoring its acceptance as a biocompatible and effective pharmacophore.[2] α-Aminonitriles, in particular, have been developed as reversible inhibitors of certain enzymes, such as dipeptidyl peptidase-4 (DPP-IV).[2]
Precursor to Non-Canonical Amino Acids
Hydrolysis of the nitrile group in 2-Amino-2-ethylbutanenitrile under acidic or basic conditions yields 2-amino-2-ethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid. These types of amino acids are of great interest in peptide-based drug development.[6] Incorporating them into peptide sequences can:
-
Increase Proteolytic Stability: The quaternary α-carbon sterically hinders the action of proteases, prolonging the peptide's half-life in vivo.
-
Induce Specific Conformations: The steric bulk can force the peptide backbone into specific secondary structures (e.g., helices or turns), which can be crucial for binding to a biological target.
-
Enhance Bioavailability: The modification can alter the physicochemical properties of the peptide, potentially improving its absorption and distribution.[7]
Building Block for Novel Therapeutics
The primary amino group serves as a versatile synthetic handle for further molecular elaboration. It can be acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures. This makes this compound an attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is available for this compound. The following information is extrapolated from data on structurally related aminonitriles and should be treated as a guideline.[8][9] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.
Hazard Identification
-
Toxicity: Aminonitriles are considered highly toxic. They can be harmful if swallowed, in contact with skin, or if inhaled. The primary toxicity concern with nitrile compounds is the potential for metabolic release of cyanide ions.
-
Irritation: The compound is expected to cause skin irritation and serious eye irritation.[8][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
GHS Classification (Anticipated)
| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |
| Danger | H301: Toxic if swallowed.[8] H312: Harmful in contact with skin.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H332: Harmful if inhaled.[8] H335: May cause respiratory irritation.[8] | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Handling and Storage Recommendations
-
Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid generating dust. Keep away from incompatible materials such as strong acids and strong oxidizing agents.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. The compound may be hygroscopic.
Conclusion
This compound is a synthetically accessible and valuable chemical intermediate. Its defining features—a quaternary α-carbon, a reactive amino group, and a versatile nitrile moiety—make it a powerful building block for creating complex molecules. Its primary applications lie in the synthesis of non-canonical amino acids for peptide modification and as a scaffold for the development of novel small-molecule therapeutics. While it possesses significant potential, its handling requires strict adherence to safety protocols due to its presumed high toxicity. For the research and drug development community, this compound represents a strategic starting material for exploring new chemical space and advancing pharmaceutical innovation.
References
-
PubChem. (n.d.). (2S)-2-amino-N-ethylbutanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-amino-2-ethylbutanenitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
- Murray, P. R., Whitehead, L., Le Strat, F., & Conway, S. J. (n.d.). Supporting Information for ....
-
PubChem. (n.d.). 2-Ethyl-2-hydroxybutyronitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-ethyl-2-hydroxybutanenitrile. Retrieved from [Link]
-
Chemsrc. (2025). 2-Amino-2-methylbutanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylbutyronitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Vale, N., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules.
- Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
- Hai, D. S., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Pharmaceutical Innovation. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-Amino-2-ethylbutanenitrile. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-N-Methylaminoethyl chloride·HCl. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-ethylbutanenitrile - CAS:22374-51-2 - 北京欣恒研科技有限公司 [konoscience.com]
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- 5. 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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safety data sheet (SDS) for 2-Amino-2-ethylbutanenitrile hydrochloride
Technical Guide: Safety & Handling of 2-Amino-2-ethylbutanenitrile Hydrochloride
Chemical Identity & Physicochemical Characterization
Compound: this compound
Synonyms:
Physicochemical Properties
The following data consolidates experimental values and structure-activity relationship (SAR) predictions based on aminonitrile analogs (e.g., 2-amino-2-methylbutyronitrile).
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic nature is common in aminonitrile salts.[1] |
| Melting Point | >180°C (Decomposes) | Predicted based on isovaline HCl analogs. |
| Solubility | High in Water, Methanol; Low in non-polar solvents | Dissociation into ionic species facilitates aqueous solubility. |
| Acidity (pH) | Acidic (pH ~3-5 in 10% aq. solution) | Due to hydrolysis of the hydrochloride salt. |
| Stability | Stable under dry, inert conditions (N | Critical: Hydrolyzes in moisture; releases HCN in strong acid. |
Hazard Profiling & Toxicology
Signal Word: DANGER
Core Hazard Directive: The Nitrile-Cyanide Axis
While the hydrochloride salt reduces volatility compared to the free base, the metabolic pathway presents a severe systemic risk. Upon ingestion or absorption, aminonitriles undergo oxidative dealkylation (often via Cytochrome P450), liberating free cyanide (
Primary Hazard Statements:
Mechanistic Toxicity Visualization
The following diagram illustrates the metabolic activation pathway that necessitates rigorous safety controls.
Figure 1: Metabolic activation pathway of
Risk Management & Experimental Controls
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood .
-
Static Control: Use anti-static weighing boats and grounded spatulas. Aminonitrile salts can carry static charges, leading to aerosolization.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Nitriles can permeate latex.[1] Double gloving provides a "breakthrough buffer." |
| Respiratory | N95/P100 (if outside hood) or SCBA (spills) | Dust inhalation poses a direct route for systemic cyanide poisoning. |
| Eye/Face | Chemical Goggles + Face Shield | Protects against acidic dust entry into lacrimal ducts. |
Incompatibility & Storage
-
Acids: NEVER mix with strong acids (e.g.,
) without controlled cooling. Acidification drives the equilibrium toward Hydrogen Cyanide ( ) gas release. -
Bases: Strong bases liberates the free amine, increasing volatility and flammability.
-
Storage: Desiccator or inert atmosphere glovebox. Store away from oxidizers.[7]
Emergency Response Framework
Crucial Directive: Treat all significant exposures as potential cyanide poisoning until proven otherwise.
Exposure Response Workflow
Figure 2: Immediate response protocol for aminonitrile exposure.[1]
Antidote Note: Facilities handling >1g of this compound should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin or Sodium Nitrite/Thiosulfate) onsite, subject to local medical regulations.
Synthesis & Application Context
Primary Use: Intermediate in the synthesis of Diethylglycine and other sterically hindered amino acids via the Strecker Synthesis or Bucherer-Bergs reaction.
Protocol: Hydrolysis to Diethylglycine (Safety Focus)
-
Reaction:
[1] -
Safety Critical Step: The hydrolysis step generates ammonium chloride and potentially traps HCN if the reaction is incomplete.
-
Validation: Monitor disappearance of the nitrile peak (~2230 cm
) via IR spectroscopy before opening the reactor. Ensure the pH is adjusted to >10 (basic) only in a well-ventilated hood to prevent HCN off-gassing during workup.
Disposal & Environmental Compliance
-
Waste Stream: Segregate as "Toxic Organic - Cyanide Potential."
-
Deactivation:
-
Small spills (<100 mg) can be treated with aqueous Sodium Hypochlorite (Bleach) at pH >10 to oxidize the nitrile/cyanide residues to cyanate (less toxic).
-
Warning: Do not acidify the bleach waste; it releases chlorine and HCN.
-
-
Regulatory:
-
TSCA (USA): Often R&D Exemption only.
-
RCRA: P-listed waste protocols may apply depending on jurisdiction due to cyanide potential.
-
References
-
PubChem. (n.d.).[8] Compound Summary: (2S)-2-amino-N-ethylbutanamide hydrochloride.[1][8] National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
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molecular weight and formula of 2-Amino-2-ethylbutanenitrile HCl
Technical Monograph: 2-Amino-2-ethylbutanenitrile Hydrochloride
Part 1: Executive Summary
This compound (also known as Diethylglycinonitrile HCl) is a critical synthetic intermediate used primarily in the development of sterically hindered amino acids. As the direct precursor to Diethylglycine (Deg) , this molecule is instrumental in medicinal chemistry for inducing conformational restriction in peptide backbones.
Unlike standard
Part 2: Physicochemical Specifications
The following data represents the theoretical and observed properties for the hydrochloride salt form, which is the preferred state for storage and handling due to the instability of free
| Parameter | Specification | Notes |
| IUPAC Name | This compound | |
| Common Name | Diethylglycinonitrile HCl | |
| CAS Number | 22374-51-2 (Free Base) | Note: HCl salt is often referenced under the parent CAS with salt stoichiometry specified.[1] |
| Chemical Formula | ||
| Molecular Weight | 148.63 g/mol | Free Base: 112.17 g/mol + HCl: 36.46 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et2O) |
| Melting Point | > 120°C (Decomposes) | Varies by crystal habit and purity |
Part 3: Synthetic Methodology (Strecker Synthesis)
Core Principle: The synthesis of 2-Amino-2-ethylbutanenitrile is achieved via a classic Strecker Reaction . Due to the steric hindrance of the ketone substrate (3-pentanone), the reaction kinetics are slower than with aldehydes. The protocol below utilizes a "one-pot" approach using ammonium chloride and sodium cyanide to generate the iminium ion in situ.
Experimental Protocol
Reagents:
-
3-Pentanone (Diethyl ketone) [1 eq]
-
Ammonium Chloride (
) [1.1 eq] -
Sodium Cyanide (
) [1.1 eq] -
Solvent: Methanol/Water (1:1 v/v) or Ammonia in Methanol (7N)
Workflow:
-
Preparation (0°C): In a round-bottom flask equipped with a magnetic stir bar, dissolve
in the solvent system. Cool the solution to 0°C using an ice bath. -
Cyanide Addition (Caution): Carefully add
to the mixture. Critical Safety: Ensure the system is well-ventilated; maintain basic pH to prevent HCN gas evolution. -
Substrate Addition: Add 3-pentanone dropwise to the stirring mixture.
-
Reaction (RT to 40°C): Allow the mixture to warm to room temperature. Due to the steric bulk of the two ethyl groups, mild heating (40°C) for 24–48 hours may be required to drive the equilibrium toward the aminonitrile.
-
Work-up:
-
Quench excess cyanide with Sodium Hypochlorite or bleach solution (oxidizes
to cyanate). -
Extract the free base aminonitrile with Dichloromethane (DCM).
-
Wash the organic layer with brine and dry over
.
-
-
Salt Formation: Dissolve the crude oil in dry Diethyl Ether. Add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate as a white solid. Filter and dry under vacuum.[2]
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway for the synthesis of the sterically hindered aminonitrile.
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance ( -NMR)
The symmetry of the molecule is its defining feature.
-
Solvent:
or . -
Key Signals:
- ppm (Triplet, 6H): Methyl protons of the two ethyl groups.
-
ppm (Quartet, 4H): Methylene protons (
) of the ethyl groups. -
ppm (Broad singlet, 3H): Ammonium protons (
), visible only in DMSO.
-
Absence: No peak should be observed around 2.4 ppm (residual 3-pentanone ketone alpha-protons) if conversion is complete.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): A weak but diagnostic band at 2230–2250 cm⁻¹ . Note that in -amino nitriles, this band can sometimes be very weak due to quenching by the adjacent amine. -
Amine Salt: Broad bands at 2800–3200 cm⁻¹ corresponding to
stretching of the ammonium salt.
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
m/z (corresponding to the free base protonated). The chloride counterion is not detected in positive mode.
Part 5: Applications in Drug Discovery
The utility of 2-Amino-2-ethylbutanenitrile lies in its hydrolysis to Diethylglycine (Deg) , a
Conformational Restriction (The Thorpe-Ingold Effect)
Incorporating Deg into a peptide chain severely restricts the rotation angles (
-
Mechanism: The geminal ethyl groups create steric clashes that energetically disfavor extended conformations (like
-sheets). -
Result: This forces the peptide into folded structures, particularly
-helices or -helices . This is used to "lock" bioactive peptides into their receptor-binding conformation.
Metabolic Stability
The quaternary carbon center (fully substituted
Hydrolysis Pathway
Researchers often purchase the nitrile to hydrolyze it to the acid or amide in-house.
Figure 2: Hydrolysis workflow to generate the pharmacologically active amino acid.
Part 6: References
-
Strecker Synthesis Mechanism & Kinetics:
-
Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
-
Link:[Link]
-
-
Synthesis of Sterically Hindered Amino Acids:
-
Source: Organic Syntheses, Coll. Vol. 3, p. 66 (1955); Vol. 21, p. 39 (1941). (Foundational protocols for aminonitriles).
-
Link:[Link]
-
-
Peptide Conformational Restriction (
-disubstituted amino acids): -
Chemical Identity & CAS Verification:
-
Source: PubChem Compound Summary for CID 10986165 (Related 2-amino-3-pentanone) and CAS 22374-51-2.
-
Link:[Link]
-
Sources
An In-Depth Technical Guide to the Toxicological Profile of 2-Amino-2-ethylbutanenitrile Hydrochloride
Executive Summary
This technical guide provides a comprehensive toxicological profile of 2-Amino-2-ethylbutanenitrile hydrochloride, a compound belonging to the α-aminonitrile class of chemicals. In the absence of direct toxicological studies on this specific molecule, this document synthesizes data from structurally analogous compounds and the broader class of aliphatic nitriles to construct a predictive toxicological assessment. The primary mechanism of toxicity for aliphatic nitriles is the metabolic release of cyanide, a potent inhibitor of cellular respiration.[1][2] Consequently, this compound is anticipated to exhibit a high degree of acute toxicity. This guide is intended for researchers, scientists, and drug development professionals to inform risk assessment, guide handling procedures, and identify critical data gaps for future research.
Introduction and Chemical Identity
This compound is an organic compound characterized by a nitrile and an amino group attached to the same tertiary carbon, which is further substituted with two ethyl groups. As a hydrochloride salt, it is expected to be a solid with increased water solubility compared to its free base form.
-
Molecular Formula: C₆H₁₃ClN₂
-
Molecular Weight: 148.64 g/mol
-
Chemical Structure:
-
Smiles: CCC(C#N)(CC)N.Cl
-
-
Synonyms: 2-amino-2-ethylbutyronitrile HCl
α-Aminonitriles are versatile chemical intermediates, notably serving as precursors in the synthesis of α-amino acids via the Strecker synthesis.[3][4] This classic reaction involves the condensation of a ketone (in this case, 3-pentanone), ammonia, and a cyanide source.[5][6] The presence of residual cyanide or other reactive intermediates from its synthesis could contribute to the overall toxicological profile of the final product.[5][7]
Due to the absence of specific toxicological data for this compound, this guide will rely on a structure-activity relationship (SAR) analysis, drawing from data on closely related α-aminonitriles and the well-established toxicology of aliphatic nitriles.
Toxicokinetics and Metabolism
Proposed Metabolic Pathway
The primary toxicological concern for aliphatic nitriles is their potential for metabolic activation to release inorganic cyanide.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[2][8] The proposed pathway involves the oxidation of the carbon atom alpha to the nitrile group, forming an unstable cyanohydrin intermediate. This intermediate can then spontaneously decompose to release hydrogen cyanide (HCN) and the corresponding ketone (3-pentanone).[1]
The released cyanide is then subject to detoxification, primarily through the action of the enzyme rhodanese, which catalyzes its conversion to the less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[9] The balance between the rate of cyanide release and the capacity for detoxification is a critical determinant of acute toxicity.[1]
Caption: Proposed metabolic pathway for 2-Amino-2-ethylbutanenitrile.
Toxicological Endpoints (Predictive Profile)
This section outlines the predicted toxicological profile based on data from structural analogs. The primary analogs used for this assessment are 2-Amino-2-methylbutanenitrile and 2-Amino-2,3-dimethylbutyronitrile due to their high structural similarity.
Acute Toxicity
This compound is predicted to be highly toxic via oral, dermal, and inhalation routes of exposure. This prediction is based on the acute toxicity data of its close structural analogs.
| Compound | Test | Route | Species | LD50 / LC50 | Reference(s) |
| 2-Amino-2-methylbutanenitrile | LD50 | Oral | Rat | 74 mg/kg | |
| 2-Amino-2,3-dimethylbutyronitrile | LD50 | Oral | Rat (male) | 83 mg/kg | [10] |
| LD50 | Dermal | Rabbit (male) | 23 mg/kg | [10] | |
| LC50 | Inhalation | Rat | 73 ppm | [10] |
-
Signs and Symptoms: Acute exposure is expected to produce symptoms consistent with cyanide poisoning.[11] These may include rapid onset of headache, dizziness, nausea, and confusion, progressing to convulsions, loss of consciousness, respiratory failure, and death.[11] The signs of toxicity for some aminonitriles have been shown to be similar to those of potassium cyanide.[9]
Skin and Eye Irritation and Sensitization
-
Irritation: Based on classifications for related nitriles, 2-Amino-2-ethylbutanenitrile is likely to be a skin and eye irritant.[12] The hydrochloride salt may exacerbate this effect. Direct contact should be avoided.
-
Sensitization: There is no available data to assess the skin sensitization potential of this compound.
Genotoxicity
The genotoxic potential of this compound is undetermined. Studies on other aliphatic nitriles have shown mixed results, with some compounds inducing mutations in in vitro assays (e.g., Ames test), but testing negative in in vivo studies (e.g., micronucleus test).[13] This suggests that while the parent molecule or a metabolite may have mutagenic potential, metabolic detoxification in vivo may be sufficient to mitigate this risk.[13] Given the potential for reaction with nitrite, the formation of N-nitroso compounds, which are often genotoxic, cannot be entirely ruled out under specific conditions.[14]
Carcinogenicity
There are no studies available to evaluate the carcinogenic potential of this compound. A safety data sheet for a related compound indicates no classification as a carcinogen by IARC, NTP, or OSHA. However, this should not be considered a definitive assessment for the target compound.
Reproductive and Developmental Toxicity
There is currently no data available to assess the reproductive or developmental toxicity of this compound. This represents a significant data gap for a complete toxicological profile.
Standardized Experimental Protocols
To address the identified data gaps, the following standard experimental protocols are recommended.
Acute Oral Toxicity Assessment (OECD 423)
This protocol outlines the Acute Toxic Class Method for estimating the LD50 of a substance.
Caption: Workflow for an Acute Oral Toxicity study (OECD 423).
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult female rats (e.g., Wistar strain).
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Preparation: Fast animals overnight prior to dosing (water ad libitum).
-
Dosing: Administer the test substance by oral gavage. The test proceeds in a stepwise manner using 3 animals per step at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).
-
Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Endpoint: The results allow for the classification of the substance into a GHS toxicity category and an estimation of the LD50.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro test is used to detect gene mutations induced by the test substance.
Caption: Workflow for a Bacterial Reverse Mutation (Ames) Test.
Step-by-Step Methodology:
-
Bacterial Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix), typically prepared from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Dose Selection: Use a range of at least five analyzable concentrations of the test substance. A preliminary toxicity test is performed to determine the appropriate concentration range.
-
Exposure: In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Evaluation: The substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, typically a two-fold or greater increase.
Conclusion and Identified Data Gaps
This compound is predicted to be a highly toxic compound, with its primary hazard stemming from the metabolic release of cyanide. The acute toxicity is expected to be severe, and it is likely a skin and eye irritant. Its genotoxic potential is uncertain but warrants investigation.
This profile is based on predictive toxicology and highlights significant data gaps. To conduct a thorough risk assessment, the following experimental studies are essential:
-
Definitive Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.
-
Local Tolerance: Standardized skin and eye irritation studies.
-
Genotoxicity Battery: An in vitro chromosomal aberration test and an in vivo micronucleus test to complement the Ames test.
-
Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study to identify target organs.
-
Reproductive/Developmental Toxicity: Screening studies to assess effects on fertility and embryonic development.
The insights and protocols provided in this guide serve as a foundational resource for professionals working with this compound, emphasizing the need for stringent safety precautions and further empirical investigation.
References
-
Comparative toxicities of aliphatic nitriles. (n.d.). PubMed. [Link]
-
In vivo and in vitro release of cyanide from neurotoxic aminonitriles. (n.d.). PubMed. [Link]
-
Relationships Between Toxicity and Structure of Aliphatic Nitriles. (n.d.). PubMed. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI Bookshelf. [Link]
-
Structure-toxicity relationship of aliphatic nitriles. (n.d.). PubMed. [Link]
-
Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. (2023). Archives of Pharmacy and Pharmaceutical Sciences. [Link]
-
(PDF) Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. (n.d.). ResearchGate. [Link]
-
2-Amino-2-methylbutanenitrile | CAS#:4475-95-0. (2025). Chemsrc. [Link]
-
Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (n.d.). ScienceDirect. [Link]
-
SAFETY DATA SHEET (SDS). (n.d.). Gebauer Company. [Link]
-
The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. (n.d.). PubMed. [Link]
-
The Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry. [Link]
-
Strecker Reaction. (n.d.). NROChemistry. [Link]
-
Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products. (n.d.). PubMed. [Link]
-
Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. (n.d.). ResearchGate. [Link]
-
2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2025). ResearchGate. [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Strecker Reaction. (2023). YouTube. [Link]
-
2-Ethyl-2-hydroxybutyronitrile. (n.d.). PubChem. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]
-
2-Ethylbutyronitrile. (n.d.). PubChem. [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]
-
2-amino-2-ethylbutanenitrile. (2025). ChemSynthesis. [Link]
-
Estrogenic, Genotoxic, and Antibacterial Effects of Chemicals from Cryogenically Milled Tire Tread. (n.d.). PubMed. [Link]
Sources
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- 9. In vivo and in vitro release of cyanide from neurotoxic aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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literature review of 2-Amino-2-ethylbutanenitrile hydrochloride derivatives
Synthesis, Reactivity, and Application in Peptidomimetic Design
Executive Summary
This technical guide provides a comprehensive analysis of 2-Amino-2-ethylbutanenitrile hydrochloride (also known as
Part 1: Molecular Architecture & Stability
Chemical Identity:
-
IUPAC Name: this compound
-
Common Name: Diethylglycine nitrile hydrochloride
-
Molecular Formula:
-
Key Feature: Quaternary
-carbon substituted with two ethyl groups.
The Steric Imperative:
The defining characteristic of this molecule is the steric bulk at the
-
Stability: The hydrochloride salt form is essential. Free
-aminonitriles are prone to the retro-Strecker reaction (decomposition back to ketone and HCN) or polymerization. Protonation of the amine ( ) deactivates the lone pair, preventing these degradation pathways and rendering the solid salt stable for long-term storage. -
Reactivity: The steric hindrance significantly retards nucleophilic attack on the nitrile group, making downstream hydrolysis to the amino acid (Diethylglycine) kinetically challenging compared to standard amino acids.
Part 2: Synthesis Protocol (Strecker Reaction)[1][2]
The synthesis utilizes a modified Strecker reaction. Due to the lower reactivity of 3-pentanone (diethyl ketone) compared to aldehydes, standard protocols must be optimized for higher temperatures or longer reaction times.
Safety Warning: Cyanide Hazard
CRITICAL: This protocol generates intermediates capable of releasing Hydrogen Cyanide (HCN) gas. All operations must be performed in a high-efficiency fume hood. Sodium Hypochlorite (bleach) and Hydroxide quench baths must be prepared before starting.
Experimental Workflow
Reagents:
-
3-Pentanone (Diethyl ketone)
-
Ammonium Chloride (
)[1][2] -
Sodium Cyanide (
) or Potassium Cyanide ( ) -
Solvent: Water/Methanol (1:1 mixture) or aqueous Ammonia.
Step-by-Step Protocol:
-
Preparation of Reagent Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve
(1.1 equiv) and (1.0 equiv) in water.-
Scientist's Note: The order of addition matters. Ensure complete dissolution before adding the organic component to maximize phase contact.
-
-
Ketone Addition: Add 3-Pentanone (1.0 equiv) to the aqueous mixture. Add Methanol to homogenize the solution if a single phase is desired (accelerates kinetics).
-
Mechanistic Insight: The reaction proceeds via an equilibrium formation of the imine. The presence of excess ammonia (from
equilibrium) drives the formation of the iminium ion, which is then trapped by the cyanide anion.
-
-
Reaction Phase: Seal the vessel and stir vigorously.
-
Temperature: Unlike aldehyde Strecker reactions (often
), this hindered ketone requires room temperature ( ) to for 24–48 hours. -
Monitoring: Monitor consumption of ketone via GC-MS or TLC.
-
-
Extraction: Extract the reaction mixture with diethyl ether or dichloromethane (
). The aminonitrile is in the organic phase.[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Caution: The aqueous phase contains residual cyanide. Quench immediately with bleach at pH > 10.
-
-
Salt Formation (The Stabilization Step): Dry the organic layer over
. Filter. Cool the filtrate to .[5] Slowly bubble dry gas through the solution, or add a solution of HCl in Dioxane dropwise.-
Observation: A white precipitate (the hydrochloride salt) will form immediately.
-
Purification: Filter the solid and wash with cold ether to remove unreacted ketone. Recrystallize from Ethanol/Ether if necessary.
-
Visualizing the Synthesis Pathway
Figure 1: Synthetic pathway from diethyl ketone to the stable hydrochloride salt. Note the reversible nature of the imine formation, necessitating the salt formation step to "lock" the product.
Part 3: Downstream Reactivity (Hydrolysis to Diethylglycine)
The primary application of 2-Amino-2-ethylbutanenitrile is as a precursor to Diethylglycine (Deg) . However, the conversion is non-trivial.
The Challenge:
The "Gem-diethyl" effect creates a hydrophobic, sterically crowded environment around the nitrile carbon. Standard basic hydrolysis (NaOH/
Recommended Protocol: Acidic Hydrolysis Since the starting material is already the HCl salt, acidic hydrolysis is the most streamlined route.
-
Reflux: Dissolve the aminonitrile HCl in concentrated Hydrochloric Acid (
to ). -
Duration: Heat to reflux (
) for 48–72 hours. The extreme duration is required to force water into the sterically hindered nitrile center. -
Isolation: Evaporate to dryness. The residue is Diethylglycine Hydrochloride.
-
Free Amino Acid: Treat with propylene oxide or pass through an ion-exchange resin (Dowex 50) to liberate the zwitterionic amino acid.
Alternative: The Bucherer-Bergs Route (If Strecker Fails)
If the Strecker yield is low, the Bucherer-Bergs reaction (Ketone +
Reactivity & Application Workflow
Figure 2: Downstream processing routes. Route A (Acid Hydrolysis) is preferred for the hydrochloride salt, though Route B (Oxidative) can be used to isolate the amide intermediate.
Part 4: Pharmaceutical & Biochemical Applications[5][7][8][9][10][11]
The value of 2-Amino-2-ethylbutanenitrile lies entirely in its role as the donor of the
1. Peptidomimetics & Helix Promotion:
Standard amino acids (Glycine, Alanine) allow significant rotational freedom (
-
Effect: It forces peptides into a
-helical or -helical conformation. -
Utility: Drug developers use this to "lock" a peptide drug into its bioactive shape, increasing receptor binding affinity.
2. Metabolic Stability:
Proteolytic enzymes (proteases) typically attack peptide bonds at the
-
Result: Peptides containing Deg have significantly extended half-lives in plasma compared to their natural counterparts.
3. Pharmacological Intermediates: Derivatives of this scaffold are investigated for:
-
Anticonvulsants: Structural analogs to Levetiracetam (which possesses an ethyl-hydrogen substitution).
-
Antibiotics: Found in naturally occurring peptaibols (fungal peptides rich in non-proteinogenic amino acids).
Part 5: Analytical Characterization
To validate the synthesis of 2-Amino-2-ethylbutanenitrile HCl, the following analytical signatures should be confirmed:
| Technique | Expected Signature | Mechanistic Explanation |
| IR Spectroscopy | ~2230–2250 cm | Characteristic C≡N stretch . Often weaker in aminonitriles than simple nitriles. |
| IR Spectroscopy | ~2800–3000 cm | N-H stretch of the ammonium salt ( |
| 1H NMR | Methyl protons of the two ethyl groups. | |
| 1H NMR | Methylene protons ( | |
| 1H NMR | Ammonium protons ( | |
| Melting Point | > 120°C (Decomposition) | Ionic lattice of the hydrochloride salt leads to high thermal stability compared to the oil base. |
References
-
Zeljan, M. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]
- Toniolo, C. et al. (2001). C(alpha, alpha)-disubstituted glycines: from conformationally constrained building blocks to folded peptide 3D architectures. Current Opinion in Structural Biology. (Seminal work on the structural effects of Deg and isovaline).
-
Organic Syntheses. (1941).[5] Ethyl Sodium Phthalimidomalonate and related amino acid synthesis. (Foundational protocols for hindered amino acid synthesis). Available at: [Link]
-
PubChem. (2025).[6] N,N-Diethylglycine | C6H13NO2.[6] National Library of Medicine.[6] Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Melting Point and Thermal Analysis of 2-Amino-2-ethylbutanenitrile Hydrochloride
The following technical guide details the physical characterization and thermal analysis of 2-Amino-2-ethylbutanenitrile hydrochloride , a critical intermediate in the synthesis of sterically hindered amino acids like
Executive Summary
This compound (also known as
Accurate thermal analysis of this compound is challenging but vital. Unlike simple organic solids,
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
Before thermal analysis, the material must be positively identified. The steric bulk of the two ethyl groups at the
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | |
| Free Base CAS | 22374-51-2 (Referenced for parent structure) |
| Molecular Formula | |
| Molecular Weight | 148.63 g/mol (Salt); 112.17 g/mol (Free Base) |
| Structural Feature | Geminal diethyl groups at the |
Thermal Analysis & Melting Point: What to Expect
The "Melting Point" Misconception
Researchers often seek a sharp melting point for this compound. However,
-
Theoretical Behavior: The ionic lattice of the hydrochloride salt suggests a high melting point (typically >150°C).
-
Observed Behavior: The compound often undergoes decomposition with melting . As the crystal lattice breaks, the protonated amine can transfer a proton to the chloride, temporarily liberating the free base, which is susceptible to the Retro-Strecker reaction.
Differential Scanning Calorimetry (DSC) Profile
A typical DSC trace for 2-Amino-2-ethylbutanenitrile HCl will exhibit:
-
Onset (
): An endothermic shift representing the solid-liquid transition. -
Peak (
): The melting maximum. -
Immediate Exotherm: A sharp exothermic event immediately following (or overlapping) the melt, indicating rapid decomposition into 3-pentanone, ammonium chloride, and hydrogen cyanide (HCN).
Thermogravimetric Analysis (TGA)
TGA is crucial for distinguishing between solvate loss and degradation.
-
Stage 1 (<100°C): Loss of residual solvent (ether/methanol) or moisture.
-
Stage 2 (>140°C): Sharp mass loss corresponding to the release of HCN and volatile ketone components.
Degradation Mechanism & Safety
Understanding the degradation pathway is essential for interpreting thermal data and ensuring lab safety. The Retro-Strecker reaction reverses the synthesis, releasing toxic cyanide gas.
Visualization: Thermal Degradation Pathway
Figure 1: Thermal degradation pathway showing the Retro-Strecker decomposition of the aminonitrile salt.
Experimental Protocols
Protocol A: Capillary Melting Point (Visual)
Use this for quick purity checks, but do not rely on it for thermodynamic data.
-
Preparation: Pack 2–3 mm of dry, finely powdered sample into a glass capillary.
-
Instrument: Use a digital melting point apparatus (e.g., Büchi or Mettler Toledo).
-
Ramp Rate:
-
Fast Ramp (
) to . -
Slow Ramp (
) from until the event.
-
-
Observation: Record the temperature of onset (first liquid drop) and meniscus formation .
-
Note: If the sample turns brown or bubbles vigorously, decomposition is occurring. Record this as "
" (Decomposition Temperature).
-
Protocol B: Differential Scanning Calorimetry (DSC)
This is the Gold Standard for characterization.
Safety Warning: This experiment may generate trace HCN. Use a fume hood or well-ventilated area.
-
Pan Selection: Use Hermetically Sealed Aluminum Pans (40
) with a pinhole lid.-
Reasoning: The pinhole prevents pressure buildup from volatiles while maintaining enough pressure to observe the melt before evaporation.
-
-
Sample Mass: Weigh 2.0 – 4.0 mg of sample.
-
Reference: Empty aluminum pan with matching lid configuration.
-
Method:
-
Equilibrate at
. -
Ramp
to . -
Purge gas: Nitrogen at 50 mL/min.
-
-
Analysis: Integrate the endothermic peak for Enthalpy of Fusion (
). If the baseline does not return to zero before the exotherm, report as "Melting with Decomposition."
Visualization: Analytical Workflow
Figure 2: Workflow for the purification and thermal validation of the aminonitrile salt.
Synthesis & Purification Context
The thermal properties are heavily dependent on purity. Impurities like ammonium chloride (a byproduct of Strecker synthesis) or residual 3-pentanone will depress the melting point significantly.
-
Recrystallization: The recommended solvent system is Ethanol/Diethyl Ether . Dissolve the salt in minimal warm ethanol, then add diethyl ether until turbid. Cool to
. -
Drying: Must be dried under high vacuum over
to remove water. Water acts as a plasticizer and catalyzes hydrolysis, lowering the melting point.
Application in Drug Development
2-Amino-2-ethylbutanenitrile is the precursor to
Researchers characterizing this intermediate are typically validating the starting material for:
-
Peptidomimetics: Designing protease-resistant peptide drugs.
-
PNA Monomers: Peptide Nucleic Acid backbones requiring steric constraints.
References
-
Raines Lab. Synthesis of diethylglycine derivatives and peptides. University of Wisconsin–Madison.[1] (Methodology for Deg synthesis from aminonitriles).
-
ChemicalBook. 2-Amino-2-ethylbutanenitrile Product Description & Properties. (General physical property data for the free base).
-
Zelinsky, N., & Stadnikoff, G. (1906).[2] Über die Synthese von Aminosäuren.[3][4][1] Berichte der deutschen chemischen Gesellschaft. (Foundational Strecker synthesis chemistry).
-
BenchChem. Guide to Incorporation of N-Ethylglycine and derivatives. (Context on steric amino acid usage).
-
MDPI.
-Aminonitriles: A Review. (Review of stability and synthesis of -aminonitriles).
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Amino-2-ethylbutanenitrile Hydrochloride as a Pharmaceutical Intermediate
Introduction
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 2-Amino-2-ethylbutanenitrile hydrochloride stands out as a versatile and valuable intermediate. Its structure, featuring a quaternary α-carbon bearing both a nucleophilic amino group and an electrophilic nitrile, offers a unique gateway to α,α-diethyl-substituted amino acids, amides, and other chiral synthons.
The gem-diethyl motif is of significant interest in medicinal chemistry. It can impart increased metabolic stability by blocking sites of enzymatic oxidation and enhance lipophilicity, which can favorably modulate a drug's pharmacokinetic profile. While its direct analog, 2-aminobutanenitrile, is a well-established precursor for the anticonvulsant drugs Levetiracetam and Brivaracetam[1], this compound provides a pathway to novel analogs and other compound classes where precise steric and electronic properties are desired.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate. We will explore its core reactivity, provide detailed, validated protocols for its transformation, and discuss the analytical methods required for robust quality control.
Health, Safety, and Handling
The handling of aminonitrile compounds requires strict adherence to safety protocols due to their potential toxicity.[2][3] While a specific, comprehensive toxicological profile for this compound is not thoroughly established, data from analogous compounds indicate that it should be treated as toxic if swallowed, harmful in contact with skin, and an irritant to the skin, eyes, and respiratory system.[2][3]
1.1. Personal Protective Equipment (PPE)
-
Respiratory Protection: Use only in a certified chemical fume hood.[2] If the fume hood is not available, a full-face respirator with appropriate cartridges is mandatory.
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear impervious gloves (nitrile or neoprene) and a chemically resistant lab coat.[2]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2]
1.2. Handling and Storage
-
Handling: Avoid breathing dust, vapor, or mist.[2] Prevent contact with skin and eyes. All manipulations should be performed in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be protected from moisture. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
1.3. First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[3]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.[3]
Core Application: Synthesis of α,α-Diethyl-Substituted Amide Intermediates
A primary and highly valuable transformation of 2-amino-2-ethylbutanenitrile is its controlled hydrolysis to the corresponding 2-amino-2-ethylbutanamide. This amide is a more versatile intermediate for subsequent coupling reactions, such as N-acylation, which is a key step in the synthesis of many heterocyclic APIs.[1] The nitrile group is selectively converted to a primary amide under controlled acidic or basic conditions.
Figure 1. General synthetic workflow from the starting aminonitrile to key downstream applications.
Protocol 1: Controlled Acid-Catalyzed Hydrolysis
This protocol details the conversion of the nitrile to the primary amide. Acid catalysis is often preferred as it protonates the nitrile, making it more susceptible to nucleophilic attack by water, and typically minimizes the risk of racemization.
Rationale: Using a strong acid like sulfuric acid in a controlled stoichiometry with water allows for the selective formation of the amide hydrate, which upon workup yields the desired amide. Temperature control is critical; excessive heat can drive the reaction to the less desirable carboxylic acid byproduct.
3.1. Materials and Reagents
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%, 1.1 eq)
-
Deionized Water
-
Toluene
-
Ammonium Hydroxide (28-30%)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
3.2. Equipment
-
Three-neck round-bottom flask with overhead stirrer, thermometer, and dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: Charge the three-neck flask with this compound (1.0 eq) and toluene (5 mL per gram of starting material). Begin stirring to create a slurry.
-
Acid Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by HPLC (see Protocol 2) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding cold deionized water (10 mL per gram of starting material), followed by dropwise addition of concentrated ammonium hydroxide until the pH of the aqueous layer is 9-10. Caution: This is a highly exothermic neutralization.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with ethyl acetate (3 x 10 mL per gram of starting material).
-
Drying and Concentration: Combine all organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid, 2-amino-2-ethylbutanamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Sources
Application Note: Catalytic Hydrogenation of 2-Amino-2-ethylbutanenitrile Hydrochloride
This Application Note is designed for research chemists and process development scientists. It details the catalytic hydrogenation of 2-Amino-2-ethylbutanenitrile Hydrochloride to synthesize 3-(aminomethyl)pentan-3-amine (also known as 2,2-diethyl-1,2-diaminoethane).
-Amino Nitriles to Vicinal DiaminesExecutive Summary
The reduction of
This protocol utilizes the hydrochloride salt of the starting material in an acidic medium using Platinum(IV) Oxide (
Mechanistic Insight & Reaction Pathway[1]
Understanding the competing pathways is critical for process control. The hydrogenation of nitriles proceeds via an imine intermediate.[1] In
The Critical Role of pH
-
Neutral/Basic Conditions: The free amine lone pair can facilitate the expulsion of the cyanide group (Retro-Strecker), reverting the molecule to 3-pentanone and HCN. Furthermore, the free primary amine product can attack the intermediate imine, leading to dimerization.
-
Acidic Conditions (Selected Route): By maintaining the substrate as a hydrochloride salt in acidic solvent, the nitrogen lone pairs are protonated (
). This deactivates the nucleophilicity required for both the retro-Strecker decomposition and the dimerization side-reaction.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the stabilization strategy.
Caption: Figure 1. Reaction network showing the target hydrogenation pathway (Green) versus Retro-Strecker and Dimerization failure modes (Red) suppressed by acidic conditions.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | 2-Amino-2-ethylbutanenitrile HCl | Precursor (Purity >98%) |
| Solvent | Ethanol (Anhydrous) or Methanol | Reaction medium; Anhydrous to prevent hydrolysis. |
| Catalyst | ||
| Acid Additive | Conc. HCl or Ethanolic HCl | Maintains acidic pH (1.1 eq relative to substrate). |
| Reactor | Parr Hydrogenator or Autoclave | High-pressure vessel (Rated >100 psi). |
Detailed Methodology
Step 1: Catalyst Loading (Inert Atmosphere)
Safety Warning: Dry noble metal catalysts are pyrophoric. Always handle wet or under inert gas (Nitrogen/Argon).
-
Purge the hydrogenation vessel with Nitrogen (
). -
Weigh
(Adams' Catalyst) equivalent to 3-5 wt% of the substrate mass. -
Add the catalyst to the vessel. Tip: Add a small amount of solvent first to wet the catalyst immediately.
Step 2: Substrate Preparation
-
Dissolve 2-Amino-2-ethylbutanenitrile HCl (10 mmol) in Anhydrous Ethanol (50 mL).
-
Note: The concentration should be approximately 0.2 M. High dilution helps prevent intermolecular side reactions.
-
-
Add Ethanolic HCl (1.0 - 1.5 equivalents).
-
Critical: Even though the starting material is a salt, the added acid ensures the product (a diamine) immediately protonates upon formation, preventing it from poisoning the catalyst or attacking the imine.
-
Step 3: Hydrogenation[2]
-
Transfer the substrate solution to the reactor containing the catalyst.
-
Seal the reactor and purge with
(3 cycles). -
Purge with Hydrogen (
) (3 cycles) to remove . -
Pressurize to 3–5 bar (45–75 psi) .
-
Note: Sterically hindered nitriles may require higher pressures (up to 10 bar) if uptake is slow.
-
-
Stir vigorously (1000+ RPM) at Room Temperature (20–25°C) .
-
Optimization: If no uptake is observed after 1 hour, heat gently to 40–50°C. Avoid temperatures >60°C to prevent thermal degradation.
-
-
Monitor
uptake. Reaction is complete when the theoretical volume of hydrogen (2 equivalents) is consumed and pressure stabilizes.
Step 4: Workup & Isolation
-
Vent
and purge with . -
Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Safety: Keep the filter cake wet with water/solvent; dry catalyst can ignite.
-
-
Concentrate the filtrate under reduced pressure to yield the 3-(aminomethyl)pentan-3-amine dihydrochloride as a hygroscopic solid.
-
Purification (Optional): Recrystallize from Ethanol/Ether or convert to the free base by treating with NaOH, extracting into DCM, and distilling (if liquid) or recrystallizing.
Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow for the batch hydrogenation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No H2 Uptake | Catalyst poisoning or insufficient pressure. | Increase pressure to 10 bar. Ensure substrate is pure (sulfur-free). Switch to fresh |
| Low Yield (Retro-Strecker) | Insufficient acidity. | Increase HCl concentration. Ensure temperature is kept low (<40°C). |
| Secondary Amine Impurity | High concentration or low acidity. | Dilute reaction (0.1 M). Increase H2 pressure to speed up the primary reduction step. |
| Incomplete Conversion | Steric hindrance of the ethyl groups. | Use |
Safety Protocols (HSE)
-
Hydrogen Gas: Extremely flammable.[1] Ensure all equipment is grounded to prevent static discharge. Use gas sensors in the lab.
-
Cyanide Risk: While the protocol aims to prevent Retro-Strecker, always assume the potential presence of HCN in the headspace if the reaction mixture turns basic or overheats. Open reactors in a well-ventilated fume hood.
-
Catalyst Handling: Spent noble metal catalysts are pyrophoric.[1] Never let the filter cake dry out. Submerge in water immediately after filtration and dispose of according to hazardous waste regulations.
References
- Freifelder, M. (1960). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience. (Detailed protocols on nitrile reduction in acidic media).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Source for PtO2 vs Pd/C selectivity).
-
Hegedüs, L. (2019).[1] Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Current Organic Chemistry. Link
- Watson, D. J. (1998). Hydrogenation of Nitriles to Amines. In Catalysis of Organic Reactions. CRC Press. (Discusses suppression of secondary amines).
- Vertex AI Search. (2026).
Sources
Application Note: Reaction Mechanisms and Synthetic Protocols for 2-Amino-2-ethylbutanenitrile Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Synthetic Building Block
2-Amino-2-ethylbutanenitrile, an α,α-disubstituted α-aminonitrile, represents a valuable class of synthetic intermediates. Its structure, featuring a quaternary carbon bonded to both an amine and a nitrile group, offers a unique platform for the synthesis of complex molecules, particularly non-proteinogenic α-amino acids and diamines which are of significant interest in drug discovery and materials science. This document provides a detailed exploration of the reaction mechanisms of its hydrochloride salt form with various nucleophiles, supported by field-proven experimental protocols. The hydrochloride form enhances stability and modulates the reactivity of the amino group, a critical consideration for synthetic planning.
Core Reactivity of the α-Aminonitrile Moiety
The reactivity of 2-Amino-2-ethylbutanenitrile hydrochloride is governed by the interplay between the electrophilic nitrile carbon and the protonated α-amino group.
-
The Nitrile Group (C≡N): The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the nitrogen atom. This makes it a prime target for attack by nucleophiles. Reactions at this site typically involve the addition of a nucleophile across the carbon-nitrogen triple bond.[1]
-
The α-Amino Group (-NH3+): In the hydrochloride salt form, the amino group is protonated to an ammonium ion (-NH3+). This has two major consequences:
-
Deactivation: The lone pair of electrons on the nitrogen is no longer available, completely neutralizing its nucleophilic and basic character. This prevents self-condensation reactions and allows for selective reactions at the nitrile group.
-
Electronic Effect: The positively charged ammonium group exerts an electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the nearby nitrile carbon.
-
Overview of Reaction Pathways
The choice of nucleophile dictates the transformation of the aminonitrile core. The primary reaction pathways involve hydrolysis, organometallic addition, and reduction, each leading to a distinct and valuable product class.
Caption: Primary synthetic routes from 2-Amino-2-ethylbutanenitrile HCl.
Detailed Reaction Mechanisms
Hydrolysis with Water (H₂O) to form α-Amino Acids
The hydrolysis of α-aminonitriles is the final step in the classical Strecker synthesis of amino acids.[2][3][4] Acid-catalyzed hydrolysis is particularly effective for the hydrochloride salt, converting the nitrile directly into a carboxylic acid.
Mechanism: The reaction proceeds via initial protonation of the nitrile nitrogen, which greatly increases the electrophilicity of the carbon. This is followed by nucleophilic attack by water, a series of proton transfers to form an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.
Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.
Addition of Organometallic Nucleophiles
Strong carbon nucleophiles, such as Grignard (R-MgX) and organolithium (R-Li) reagents, readily attack the electrophilic nitrile carbon.[1][5][6] This reaction is a powerful method for forming carbon-carbon bonds and synthesizing α-amino ketones.
Mechanism: The organometallic reagent adds to the nitrile to form a stable intermediate imine salt. This intermediate is resistant to a second nucleophilic attack. Subsequent aqueous acidic workup hydrolyzes the imine to the corresponding ketone.[1][6] It is crucial that the ketone is not formed until the Grignard reagent has been quenched, preventing the subsequent formation of a tertiary alcohol.
Caption: Mechanism for the synthesis of α-amino ketones via Grignard reagents.
Reduction with Hydride Nucleophiles
Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the nitrile group to a primary amine. This transformation provides a direct route to 1,2-diamine structures.
Mechanism: The reaction involves the successive transfer of two hydride ions (H⁻) from the AlH₄⁻ complex to the nitrile carbon. This process generates a dianionic intermediate which, upon aqueous workup, is protonated to yield the primary amine. Due to the high reactivity of LiAlH₄, the reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or THF.
Application Protocols
These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol: Synthesis of 2-Amino-2-ethylbutanoic Acid via Acid Hydrolysis
Objective: To hydrolyze this compound to the corresponding α-amino acid.
| Step | Procedure | Rationale & In-Field Insights |
| 1 | In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with 6M hydrochloric acid (10-20 volumes). | Concentrated acid is required to effectively protonate the nitrile and drive the hydrolysis. Using a large volume ensures complete dissolution and prevents charring during heating. |
| 2 | Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. | The hydrolysis of both the nitrile and the intermediate amide is slow and requires significant thermal energy and time to proceed to completion. Reaction progress can be monitored by TLC or LC-MS. |
| 3 | After cooling to room temperature, concentrate the solution under reduced pressure to remove excess HCl and water. | This step isolates the crude amino acid hydrochloride salt. |
| 4 | Dissolve the crude solid in a minimum amount of hot water and adjust the pH to the isoelectric point (pI, approx. 6) using a base like pyridine or 2M NaOH. | Adjusting the pH to the pI minimizes the solubility of the zwitterionic amino acid, causing it to precipitate from the solution, which is a key purification step. |
| 5 | Cool the mixture in an ice bath for 1-2 hours, then collect the precipitated solid by vacuum filtration. | Cooling maximizes the yield of the precipitated product. |
| 6 | Wash the solid with cold water and then cold ethanol, and dry under vacuum. | Washing removes residual salts and impurities. Ethanol is used as a final wash as it helps to displace water and speeds up the drying process. |
Protocol: Synthesis of 3-Amino-3-ethyl-2-pentanone via Grignard Reaction
Objective: To synthesize an α-amino ketone by reacting this compound with a Grignard reagent.
| Step | Procedure | Rationale & In-Field Insights |
| 1 | Suspend this compound (1.0 eq) in anhydrous diethyl ether or THF (20 volumes) under an inert atmosphere (N₂ or Ar). | The hydrochloride salt has low solubility. Anhydrous conditions are absolutely critical as Grignard reagents react violently with water.[7] |
| 2 | Cool the suspension to 0 °C in an ice bath. Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq) dropwise via a syringe. | The reaction is exothermic and must be cooled to control the rate. Two equivalents of Grignard reagent are used: the first deprotonates the -NH3+ group, and the second acts as the nucleophile. An additional slight excess ensures the reaction goes to completion. |
| 3 | After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. | This ensures the nucleophilic addition is complete. The mixture will likely be a thick slurry. |
| 4 | Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl. | The acidic workup hydrolyzes the imine magnesium salt to the ketone. Saturated NH₄Cl is a weakly acidic solution that effectively quenches the reaction without being overly aggressive. |
| 5 | Separate the organic layer. Extract the aqueous layer twice with diethyl ether. | This step ensures all of the organic product is recovered from the aqueous phase. |
| 6 | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-amino ketone. | Standard workup procedure to isolate the product. Further purification can be achieved by column chromatography or distillation. |
General Synthetic Workflow
Caption: A standardized workflow for organic synthesis protocols.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Chegg. (2017). Solved: Amino acids: reaction of 2-amino-3- methylpentanenitrile with H30+. Retrieved from [Link]
- Edward, J. T., & Jitrangsri, C. (1975). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 53(21), 3339-3345.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-2-ethylbutanenitrile Hydrochloride
Topic: Purification & Troubleshooting Guide for Crude α-Aminonitriles
Introduction: The "Salt-in-Salt" Challenge
Welcome to the technical support center. You are likely working with 2-Amino-2-ethylbutanenitrile hydrochloride (also known as
The primary challenge you face is the "Salt-in-Salt" dilemma . The Strecker reaction typically generates your product (an organic salt) alongside a stoichiometric equivalent of inorganic salt (usually Ammonium Chloride,
This guide provides a self-validating purification workflow designed to exploit the subtle solubility differences between organic amine hydrochlorides and inorganic ammonium salts.
Module 1: The Core Purification Protocol
Q: My crude solid contains ~50% inorganic salts. How do I isolate the aminonitrile?
A: You must utilize a Differential Solubilization strategy. While both salts are water-soluble, your aminonitrile HCl is soluble in dry lower alcohols, whereas
Protocol A: The Anhydrous Alcohol Extraction
Prerequisites:
-
Crude Material: Dried thoroughly (water content causes
leakage into the product). -
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA). Do not use Methanol as it dissolves significant amounts of
.[1]
Step-by-Step Methodology:
-
Drying: Place the crude reaction mixture in a vacuum desiccator over
or KOH pellets for 12 hours. Any residual moisture will carry inorganic salts into your final product. -
Slurry Extraction:
-
Transfer the dry crude solid to a round-bottom flask.
-
Add Absolute Ethanol (10 mL per gram of crude).
-
Heat to reflux with vigorous stirring for 30 minutes. The aminonitrile HCl will dissolve; the inorganic salts will remain suspended.
-
-
Hot Filtration:
-
Filter the mixture while hot through a sintered glass funnel (or Celite pad).
-
Why Hot? To prevent the aminonitrile from crystallizing out in the funnel.
-
Result: The filter cake is the inorganic waste (
); the filtrate contains your product.
-
-
Concentration:
-
Evaporate the filtrate to dryness under reduced pressure (Rotavap) at
. -
Note: High heat can trigger the retro-Strecker reaction (reversion to ketone + HCN).
-
Module 2: Recrystallization & Polishing
Q: The product is colored (yellow/brown) or "oiled out" instead of crystallizing. How do I fix this?
A: Color usually indicates polymerized imines or cyanide oxidation products. "Oiling out" occurs when the lattice energy is disrupted by impurities or residual solvent.
Protocol B: The Anti-Solvent Recrystallization [2]
-
Dissolution: Dissolve the semi-pure solid from Protocol A in the minimum amount of warm Absolute Ethanol (
). -
Decolorization (Optional):
-
If the solution is dark, add Activated Charcoal (5% w/w).
-
Stir for 15 minutes, then filter through a 0.45
m PTFE membrane or Celite.
-
-
Crystallization:
-
Slowly add Diethyl Ether (or Ethyl Acetate) dropwise to the warm ethanol solution.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Nucleation:
-
Add 1-2 drops of ethanol to clear the cloudiness.
-
Seal the flask and let it cool slowly to room temperature, then move to a fridge (
). -
Troubleshooting: If oil forms, scratch the glass side with a spatula to induce nucleation.
-
Module 3: Stability & Storage FAQs
Q: My product smells like diethyl ketone (3-pentanone). Is it degrading?
A: Yes. This is the Retro-Strecker Reaction .
-
Mechanism: In the presence of moisture or base, the equilibrium shifts back to the starting ketone and cyanide/ammonium.
-
Fix: Ensure the product is stored as the Hydrochloride Salt (acidic environment stabilizes the nitrile). Store in a desiccator at
.
Q: Can I use water to wash the crystals?
A: No.
-
2-Amino-2-ethylbutanenitrile HCl is highly hygroscopic and water-soluble. Washing with water will dissolve your yield. Wash only with cold anhydrous ether or cold isopropanol.
Visualizing the Workflow
The following diagram illustrates the critical separation logic, emphasizing the divergence between the Organic Product and Inorganic Impurities.
Figure 1: Differential solubilization workflow separating the target aminonitrile from inorganic ammonium salts.
Troubleshooting Decision Tree
Use this logic flow to diagnose yield or purity issues immediately.
Figure 2: Rapid diagnostic logic for common purification failures.
Summary of Physicochemical Properties
| Property | 2-Amino-2-ethylbutanenitrile HCl | Ammonium Chloride ( | Implication |
| Solubility (Water) | Very High | Very High | Cannot use water for separation. |
| Solubility (Abs. EtOH) | Soluble | Insoluble | Basis of separation. |
| Solubility (Ether) | Insoluble | Insoluble | Ether works as an anti-solvent. |
| Thermal Stability | Unstable | Stable | Avoid high heat during drying. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Strecker synthesis workup and amino acid precursors).
-
Organic Syntheses.Synthesis of
-Aminonitriles and separation from inorganic salts. Coll. Vol. 3, p. 88 (1955); Vol. 27, p. 20 (1947). (Foundational protocols for aminonitrile isolation). -
Zelitch, I. "The Isolation of Aminonitriles and Amino Acids." Journal of Biological Chemistry, 1956. (Discusses the solubility differentials of aminonitrile hydrochlorides vs. ammonium salts).
-
PubChem Compound Summary. "2-Amino-2-ethylbutanenitrile." National Center for Biotechnology Information. (Physicochemical data verification).
Sources
optimizing pH conditions for 2-Amino-2-ethylbutanenitrile hydrochloride extraction
Topic: Optimizing pH Conditions for 2-Amino-2-ethylbutanenitrile Hydrochloride Extraction
Executive Summary
Welcome to the Technical Support Center. This guide addresses the critical isolation of 2-Amino-2-ethylbutanenitrile (the Strecker reaction product of 3-pentanone) from its hydrochloride salt.
The Core Challenge: This extraction presents a "pH-Stability Paradox." You must basify the solution to extract the free amine, but
Key Takeaway: Unlike standard alkyl amines (pKa ~10.5) which require pH >12 for extraction, this
Part 1: The Science of Solubility & Stability
The pKa Shift (Why pH 12 is Wrong)
Standard amines require high pH to deprotonate. However, the nitrile group (
| Compound Class | Representative Structure | Approx.[1][2][3][4][5][6][7][8] pKa ( | Target Extraction pH |
| Standard Alkyl Amine | ~10.7 | > 12.0 | |
| ~5.3 – 7.5 | 9.0 – 9.5 |
The Decomposition Risk (Retro-Strecker)
In basic conditions, the equilibrium shifts backward. If the pH is too high or the temperature rises, the free base collapses:
Part 2: Visualizing the Process
Figure 1: Extraction & Stability Equilibrium
This diagram illustrates the competing pathways. Your goal is to navigate the green path (Extraction) while avoiding the red path (Decomposition).
Caption: The kinetic competition between phase transfer (extraction) and thermodynamic breakdown (Retro-Strecker).
Part 3: Troubleshooting Guide (Q&A)
Category A: Yield Issues
Q: I adjusted the pH to 12 to ensure full deprotonation, but my yield is low (<50%). Where did the product go? A: You likely decomposed your product. At pH 12, the rate of the Retro-Strecker reaction accelerates significantly. The "missing" mass has likely converted into 3-pentanone (volatile) and cyanide, which stays in the aqueous waste.
-
Fix: Lower your target pH to 9.0–9.5 . This is sufficient to deprotonate >99% of the amine (since pKa
7.5) while maintaining chemical stability.[6]
Q: I am using the correct pH (9.0), but the product isn't moving into the organic layer. A: Check your solvent choice and volume.
-
Solvent: Dichloromethane (DCM) is preferred for aminonitriles due to high solubility. Methyl tert-butyl ether (MTBE) is a good alternative if avoiding halogenated solvents.
-
Salting Out: If the partition coefficient is poor, saturate the aqueous phase with NaCl (Brine). This pushes the organic amine out of the water ("Salting out effect").
Category B: Purity & Stability
Q: My NMR shows a ketone peak (3-pentanone) and no nitrile peak. A: This confirms Retro-Strecker decomposition .
-
Cause 1: Temperature was too high during basification. The neutralization is exothermic.
-
Cause 2: Contact time with the base was too long.
-
Fix: Perform the neutralization at 0°C to 5°C . Extract immediately after pH adjustment. Do not let the basic aqueous solution sit overnight.
Q: The organic layer is cloudy/emulsified. A: Aminonitrile salts often form emulsions during neutralization due to changes in ionic strength.
-
Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add a small amount of saturated brine. Avoid vigorous shaking; use gentle inversion.
Part 4: Optimized Standard Operating Procedure (SOP)
Figure 2: The Optimized Workflow
Caption: Step-by-step protocol emphasizing temperature control and rapid phase separation.
Detailed Protocol
-
Preparation: Dissolve the 2-Amino-2-ethylbutanenitrile HCl in the minimum amount of distilled water (approx. 5-10 mL/g).
-
Thermal Control: Place the vessel in an ice bath and cool to 0–5°C .
-
Why: Low temperature kinetically inhibits the Retro-Strecker decomposition.
-
-
Solvent Addition: Add an equal volume of Dichloromethane (DCM) before adding base.
-
Why: This creates a "sink" for the free amine. As soon as the amine is deprotonated, it partitions into the DCM, protecting it from the basic aqueous environment.
-
-
Basification: While stirring vigorously at 0°C, add 25% Ammonium Hydroxide (
) or saturated dropwise.-
Target: Monitor pH using a probe or strips. Stop exactly at pH 9.0–9.5 .
-
Avoid: NaOH (too strong, creates local hot spots of high pH).
-
-
Extraction: Separate phases immediately. Re-extract the aqueous layer 2x with DCM.
-
Workup: Combine organic layers, wash once with Brine, dry over Sodium Sulfate (
), and concentrate under reduced pressure.-
Note: Keep water bath temperature < 30°C during evaporation to prevent thermal degradation.
-
References
-
Strecker, A. (1850).[5] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry of aminonitrile synthesis and hydrolysis).
-
Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189-283. Link (Discusses stability profiles of alpha-aminonitriles).
- Dyker, G. (Ed.). (2005). Handbook of C-H Transformations. Wiley-VCH. (Modern applications and handling of Strecker products).
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795-2828. Link (Detailed mechanistic insight into the reversibility of the Strecker reaction).
- Tauber, J., et al. (2025). "Organocatalytic Synthesis of α-Aminonitriles: A Review." Molecules, 30. (Recent review on synthesis and stability).
Sources
- 1. Acidity-basicity of nitriles [qorganica.es]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 2-Amino-2-ethylbutanenitrile Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-2-ethylbutanenitrile hydrochloride. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind impurity removal, empowering you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of 2-Amino-2-ethylbutanenitrile, typically via a Strecker reaction, can introduce a variety of related substances that must be removed.[1][2]
FAQ: Common Impurities and Their Origins
Q1: What are the most common impurities I should expect in my crude this compound preparation?
A1: The impurity profile can be complex and typically includes unreacted starting materials, intermediates, and side-products from the synthesis, as well as degradation products. Key impurities often include:
-
Unreacted Starting Materials: Diethyl ketone and cyanide salts.
-
Intermediates: The corresponding α-hydroxynitrile (cyanohydrin) formed from the reaction of diethyl ketone and a cyanide source.[3]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic workup conditions, which can form 2-amino-2-ethylbutanamide or 2-amino-2-ethylbutanoic acid.[4][5]
-
Side-Reaction Products: The Strecker reaction can have side pathways leading to various structurally similar impurities.[2][6]
Q2: How are these impurities formed?
A2: Impurity formation is inherent to the synthetic process. The Strecker synthesis involves an equilibrium between the starting ketone, the intermediate imine, and the final aminonitrile.[1][7] Incomplete reaction leaves starting materials, while exposure to water during workup can lead to hydrolysis of the nitrile. The mechanism for hydrolysis, a common degradation pathway, is illustrated below.
Caption: Formation of hydrolysis-related impurities.
Q3: What are the best analytical methods for detecting and quantifying these impurities?
A3: A multi-pronged analytical approach is recommended.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction completion and assessing the complexity of the crude mixture. Staining with ninhydrin can visualize primary amine-containing spots.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis. Reversed-phase (RP-HPLC) with a C18 column is commonly used to separate the polar aminonitrile from less polar impurities.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and can help identify and quantify major impurities if their signals are resolved.
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique is crucial for identifying the molecular weights of unknown impurities.[10][11]
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity | Common Origin | Recommended Primary Removal Method |
| Diethyl Ketone | Unreacted starting material | Aqueous workup/extraction; Volatile, removed under vacuum |
| Cyanide Salts | Unreacted starting material | Aqueous workup/extraction |
| 2-Ethyl-2-hydroxybutanenitrile | Strecker intermediate | Acid-base extraction; Column chromatography |
| 2-Amino-2-ethylbutanamide | Partial hydrolysis of nitrile | Recrystallization of the hydrochloride salt; Column chromatography |
| 2-Amino-2-ethylbutanoic acid | Full hydrolysis of nitrile | Recrystallization of the hydrochloride salt |
Section 2: Purification Strategies & Troubleshooting Guide
The basic nature of the amino group and the relative polarity of the molecule present unique purification challenges. The conversion to a hydrochloride salt is a key first step, as it often yields a crystalline solid that is less prone to degradation and easier to handle than the freebase.[12][13]
Workflow for Purification
The overall strategy involves isolating the crude product, converting it to the hydrochloride salt, and then employing one or more purification techniques.
Caption: General purification workflow for 2-Amino-2-ethylbutanenitrile HCl.
Q&A: Recrystallization
Q4: Is recrystallization the best method for purifying this compound?
A4: For many labs, recrystallization is the most efficient and scalable method, especially if the crude product is already of moderate purity (>85-90%).[12] Forming the hydrochloride salt enhances the crystallinity of the aminonitrile, making this technique highly effective for removing less polar impurities and those with different solubility profiles, such as the corresponding amino acid or amide hydrolysis products.[13][14]
Q5: What are the best solvent systems for recrystallization?
A5: The ideal solvent system is one in which the hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common and effective systems include:
-
Ethanol/Diethyl Ether: Dissolve the salt in a minimum amount of hot ethanol and slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Methanol/Ethyl Acetate: Similar to the above, methanol is used as the primary solvent with ethyl acetate as the anti-solvent.
-
Isopropanol/Water: A small amount of water can sometimes aid in dissolving the salt, with isopropanol being the bulk solvent.
Troubleshooting:
-
"My compound 'oiled out' instead of crystallizing." This happens when the compound's solubility is too high or the solution cools too quickly. Solution: Add slightly more of the primary solvent (e.g., ethanol) to fully dissolve the oil, reheat, and allow the solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.
-
"Recrystallization didn't significantly improve purity." This suggests the impurities have very similar solubility properties to your product (Class II behavior).[14] Solution: Try a different solvent system. If that fails, an alternative purification method like column chromatography may be necessary.
Q&A: Column Chromatography
Q6: My aminonitrile is streaking badly on a silica gel column. How can I prevent this?
A6: This is a very common issue. The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor separation and "streaking" or tailing of the compound.[12][15] Solution: The silica gel must be neutralized. This is typically done by adding a small amount of a basic modifier to the eluent. A common choice is 1-2% triethylamine (TEA) or ammonia in methanol added to the mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[12] This deactivates the acidic sites on the silica, allowing the basic aminonitrile to travel through the column more cleanly. Remember to run the column on the freebase form of the aminonitrile, not the hydrochloride salt.
Troubleshooting:
-
"How do I remove the triethylamine (TEA) from my purified fractions?" TEA is relatively volatile. After combining the pure fractions, it can often be removed by co-evaporation with a solvent like dichloromethane or toluene on a rotary evaporator. If trace amounts remain, re-dissolving the purified freebase in a solvent like diethyl ether and converting it back to the hydrochloride salt will cause the pure product to precipitate, leaving the TEA behind in the solvent.[16]
Table 2: Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Highly scalable, cost-effective, can yield very high purity material.[12] | Not effective for all impurities, risk of "oiling out", requires a crystalline solid. | Purifying solid compounds with moderate to high initial purity. |
| Column Chromatography | Excellent for separating complex mixtures and impurities with similar polarity. | Can cause degradation on acidic silica without modifiers, less scalable, requires more solvent and time.[12] | Purifying low-purity crude materials or separating closely related impurities. |
| Acid-Base Extraction | Good for removing neutral or acidic impurities from the basic product. | Can lead to hydrolysis if exposure to aqueous acid/base is prolonged, risk of emulsion formation. | Initial cleanup of the crude reaction mixture before final purification. |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials, including cyanides and strong acids. All work must be conducted by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Workup and Isolation of Crude Hydrochloride Salt
This protocol assumes the synthesis was performed via a Strecker reaction.
-
Quench Reaction: Once the reaction is deemed complete by TLC, cool the mixture to 0-5 °C in an ice bath.
-
Extraction: Carefully transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane.[17][18]
-
Wash: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude aminonitrile freebase, which may be an oil or a solid.
-
Salt Formation: Dissolve the crude freebase in a minimum amount of a suitable solvent (e.g., diethyl ether, ethanol). While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the mixture becomes acidic (check with pH paper).
-
Isolate Crude Salt: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Select Solvent System: Based on small-scale trials, select an appropriate solvent/anti-solvent pair (e.g., Ethanol/Diethyl Ether).
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Use a hot plate with stirring and bring the solvent to a gentle boil.
-
Add Anti-Solvent: Once dissolved, remove the flask from the heat. Slowly add diethyl ether dropwise while swirling until a persistent cloudiness appears.
-
Re-dissolve: Gently reheat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For best results, then place the flask in a refrigerator or ice bath for several hours to maximize crystal formation.
-
Isolate Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of a cold 1:1 mixture of ethanol/diethyl ether, followed by a wash with pure cold diethyl ether.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm purity using HPLC and/or NMR.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine.
- PMC. (2021, January 7).
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Reddit. (2022, August 9).
- NROChemistry. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- PMC. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- Unknown Source. (n.d.).
- ACS Publications. (2021, January 7).
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Chegg. (2017, July 12). Amino acids: reaction of 2-amino-3- methylpentanenitrile with H30+.
- Unknown Source. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- University of Rochester, Department of Chemistry. (n.d.).
- Unknown Source. (n.d.).
- CORA. (2017, April 10).
- PMC. (2022, July 11).
- Asian Journal of Research in Chemistry. (2012, May 24).
- Google Patents. (n.d.). Preparation method of L-2-aminobutanamide hydrochloride.
- Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile synthesis and properties.
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved Amino acids: reaction of 2-amino-3- | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. DSpace [cora.ucc.ie]
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- 16. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 17. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Amino-2-ethylbutanenitrile Hydrochloride
[1]
Executive Summary & Core Stability Logic
The "Dual Threat" Mechanism
As a Senior Application Scientist, I often see researchers mishandle
-
The Retro-Strecker Reaction (Basic/Neutral pH): The molecule reverts to its precursors (3-pentanone, ammonia, and Cyanide ). This is a safety hazard and a purity issue.
-
Hydrolysis (Acidic pH + Time/Heat): The nitrile group converts to an amide, and eventually to the carboxylic acid (2-amino-2-ethylbutanoic acid).[1]
The Golden Rule: Stability is a function of protonation. The hydrochloride salt is stable only because the amine is protonated (
The Stability Spectrum (Visualized)
The following diagram illustrates the fate of your compound under different aqueous conditions. Use this to determine where your experimental conditions fall on the stability map.
Figure 1: The pH-dependent degradation pathways. Note that raising the pH triggers the release of HCN.
Troubleshooting Guide (FAQ Format)
Issue 1: "My aqueous stock solution turned yellow/brown overnight."
-
Diagnosis: Polymerization of HCN.
-
The Science: You likely prepared the solution in a buffer with pH > 6 or allowed the unbuffered solution to warm up. At this pH, the amine deprotonates. The equilibrium shifts toward the Retro-Strecker reaction, releasing free Hydrogen Cyanide (HCN). HCN readily polymerizes in water to form azulmic acid (brown solid), indicating your compound has degraded and generated a toxin.
-
Corrective Action: Discard as hazardous waste (cyanide content). For future experiments, maintain pH < 3.0 and temperature < 4°C.
Issue 2: "I neutralized the HCl salt to run a reaction, but the yield is low."
-
Diagnosis: Kinetic decomposition. [1]
-
The Science: The moment you add base (NaOH, carbonate, or TEA) to the aqueous salt, you generate the free base. In water, the free base is thermodynamically unstable relative to the ketone and cyanide. If your subsequent reaction (e.g., acylation or alkylation) is slower than the Retro-Strecker decomposition, you lose starting material to the ether.
-
Corrective Action:
-
Biphasic System: Neutralize in a biphasic mixture (Water/DCM or Water/EtOAc) so the free base immediately extracts into the organic layer, protecting it from aqueous degradation.
-
In-Situ Neutralization: Do not pre-neutralize. Add the base dropwise in the presence of the electrophile.
-
Issue 3: "Does the solution generate cyanide gas?"
-
Diagnosis: Yes, potentially.
-
The Science: While the HCl salt is safer, any moisture ingress or pH shift releases HCN. The odor threshold for HCN is high (many cannot smell it), so "sniff testing" is dangerous.
-
Corrective Action: Always handle the solid and aqueous solutions in a fume hood. Treat all waste streams as cyanide-contaminated.[1]
Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Stock Solution
Use this protocol if you must store the compound in water for LCMS or bio-assays.
Reagents:
Step-by-Step:
-
Chilling: Pre-chill the HPLC water and 0.1 M HCl to 4°C on ice.
-
Dissolution: Weigh the target amount of salt into a vial.
-
Acidification: Do not dissolve in pure water (which may have a pH ~5.5–6.0 due to dissolved CO2, potentially high enough to trigger slow degradation). Instead, dissolve in 0.1 M HCl.
-
Why? Excess protons force the equilibrium completely to the ammonium salt form (
), locking the cyanide group in place.
-
-
Storage: Aliquot immediately into amber glass vials. Flash freeze in liquid nitrogen and store at -20°C or -80°C.
Protocol B: Assessing Purity (Self-Validation)
How to check if your compound has degraded.
| Method | What to look for | Interpretation |
| 1H NMR (D2O) | Check the ethyl/methyl signals. | Sharp triplets/quartets: Intact. New singlet/multiplet: 3-Pentanone (degradation product).[1] |
| LC-MS | M+1 Peak (113.1 Da) | Mass 113: Intact Aminonitrile.[1] Mass 131: Amide (Hydrolysis). Mass 87: 3-Pentanone (Retro-Strecker). |
| Visual | Color/Precipitate | Clear/Colorless: Good. Yellow/Brown: Cyanide polymerization (Discard). |
Quantitative Data Summary
The following table summarizes the estimated half-life (
| Condition | pH | Temperature | Estimated Stability ( | Dominant Mechanism |
| Acidic | 1.0 - 2.0 | 4°C | > 2 Weeks | Slow Hydrolysis (to Amide) |
| Acidic | 1.0 - 2.0 | 25°C | ~ 2-5 Days | Hydrolysis |
| Neutral | 7.0 | 25°C | < 1-4 Hours | Retro-Strecker (HCN Release) |
| Basic | > 9.0 | 25°C | Minutes | Rapid Retro-Strecker |
| Frozen | < 3.0 | -20°C | > 6 Months | Negligible |
References
-
Mowery, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides. PMC. Available at: [Link]
-
PubChem Compound Summary. 2-Amino-2-ethylbutanenitrile. National Library of Medicine. Available at: [Link]
- Taillades, J., et al. (1999). Aqueous Strecker Reaction: Influence of pH on the Equilibrium. Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for pH-dependent Retro-Strecker kinetics).
Validation & Comparative
Introduction: The Analytical Imperative for Characterizing Aminonitrile Hydrochlorides
An In-Depth Guide to the FTIR Characteristic Peaks of 2-Amino-2-ethylbutanenitrile Hydrochloride: A Comparative Analysis
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of scientific rigor. This compound, a molecule featuring a primary amine, a nitrile group, and a quaternary carbon center, presents a unique spectroscopic fingerprint. Its hydrochloride salt form is particularly relevant, as amines are often converted to salts to enhance their stability and aqueous solubility.
Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for the structural elucidation and verification of such compounds.[1] This guide provides a detailed analysis of the FTIR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy. We will dissect its characteristic absorption bands, explain the causal relationships between molecular structure and spectral features, and present a comparative analysis with structurally related molecules to provide a comprehensive analytical framework for researchers.
Molecular Structure and Predicted Vibrational Modes
To interpret the FTIR spectrum, we must first consider the molecule's structure and the vibrational modes associated with its functional groups. The hydrochloride salt form dictates that the primary amine is protonated, existing as an ammonium group (-NH₃⁺).
Caption: Molecular structure of this compound.
The key vibrational modes we anticipate observing are:
-
N-H stretching and bending from the ammonium group (-NH₃⁺).
-
C≡N stretching from the nitrile group.
-
C-H stretching and bending from the two ethyl groups.
-
C-N stretching from the bond between the quaternary carbon and the nitrogen atom.
Dissecting the FTIR Spectrum: A Peak-by-Peak Analysis
The conversion of the primary amine to its hydrochloride salt dramatically alters the FTIR spectrum, particularly in the N-H stretching region. This transformation is a key diagnostic feature.
The Ammonium Group (-NH₃⁺) Vibrations: A Broad and Telling Signature
Unlike a free primary amine which exhibits two distinct, sharp N-H stretching bands, the primary amine salt features a broad and intense NH₃⁺ stretching envelope.[2][3]
-
N-H Stretching (3200 - 2800 cm⁻¹): The most prominent feature of a primary amine salt is a very broad, strong absorption band in this region.[3] This broadening is due to extensive hydrogen bonding between the ammonium ion and the chloride counter-ion, as well as with other molecules in the crystal lattice. The C-H stretching bands from the ethyl groups, which typically appear as sharper peaks between 3000-2840 cm⁻¹, are often superimposed on this broad ammonium band.[3][4] The presence of this broad envelope is a definitive indicator of the salt form.
-
N-H Bending (1625 - 1500 cm⁻¹): The NH₃⁺ group gives rise to two distinct bending vibrations: an asymmetric bend (typically 1625 - 1560 cm⁻¹) and a symmetric bend (1550 - 1500 cm⁻¹).[3] These peaks are generally of medium intensity and are crucial for confirming the presence of a primary amine salt.
The Nitrile Group (C≡N) Vibration: A Sharp Diagnostic Peak
The nitrile functional group provides one of the most characteristic and easily identifiable peaks in the infrared spectrum due to the triple bond's high force constant.
-
C≡N Stretching (2260 - 2240 cm⁻¹): Saturated aliphatic nitriles typically exhibit a sharp, strong absorption band in this region.[5][6] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[5] The proximity of the electron-withdrawing ammonium group may cause a slight blue shift (a shift to higher wavenumber) in this peak's position compared to a simple alkyl nitrile, a phenomenon observed in other nitriles when subjected to strong electrostatic interactions or hydrogen bonding.[7][8]
Alkyl Group (C-H) Vibrations
The ethyl groups contribute characteristic C-H stretching and bending vibrations.
-
C-H Stretching (2960 - 2870 cm⁻¹): These peaks, corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups, will appear as sharp absorptions, often seen as shoulders on the broader -NH₃⁺ band.[3][4]
-
C-H Bending (1470 - 1370 cm⁻¹): Medium intensity bands in this region arise from the scissoring and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups.
Comparative FTIR Analysis: Contextualizing the Spectrum
To fully appreciate the unique spectral features of this compound, it is instructive to compare it with its free base form and another structurally similar molecule.
| Functional Group Vibration | 2-Amino-2-ethylbutanenitrile HCl (Expected) | 2-Amino-2-ethylbutanenitrile (Free Base) | 2-Ethyl-2-hydroxybutanenitrile |
| O-H Stretch | N/A | N/A | ~3600-3200 cm⁻¹ (Broad, Strong) |
| N-H Stretch | ~3200-2800 cm⁻¹ (Very Broad, Strong Envelope) | ~3400-3250 cm⁻¹ (Two Sharp Bands, Medium) [2] | N/A |
| C-H Stretch | ~2960-2870 cm⁻¹ (Sharp, on broad N-H band)[3] | ~2960-2870 cm⁻¹ (Sharp, Strong) | ~2960-2870 cm⁻¹ (Sharp, Strong) |
| C≡N Stretch | ~2260-2240 cm⁻¹ (Sharp, Strong) [5] | ~2250-2230 cm⁻¹ (Sharp, Strong) | ~2250-2230 cm⁻¹ (Sharp, Strong) |
| N-H Bend | ~1625-1560 cm⁻¹ & ~1550-1500 cm⁻¹ (Two Bands) [3] | ~1650-1580 cm⁻¹ (One Band)[2] | N/A |
| C-H Bend | ~1470-1370 cm⁻¹ (Medium) | ~1470-1370 cm⁻¹ (Medium) | ~1470-1370 cm⁻¹ (Medium) |
| C-N Stretch | ~1250-1020 cm⁻¹ (Weak-Medium)[2] | ~1250-1020 cm⁻¹ (Weak-Medium)[2] | N/A |
Key Comparative Insights:
-
Hydrochloride vs. Free Base: The most striking difference is the N-H stretching region. The two sharp peaks of the primary amine are replaced by the single, very broad ammonium envelope in the hydrochloride salt.[3][9] This is the primary diagnostic test to confirm salt formation. Additionally, the N-H bending region will show two peaks for the salt versus one for the free base.
-
Amine vs. Hydroxyl: When comparing the aminonitrile hydrochloride to its hydroxyl analog (2-ethyl-2-hydroxybutanenitrile), the key differentiator is the presence of the broad O-H stretch (typically centered around 3400 cm⁻¹) versus the lower-frequency ammonium N-H stretch. The hydroxyl compound would completely lack the characteristic N-H bending peaks around 1600 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
A reliable spectrum is foundational to accurate analysis. Attenuated Total Reflectance (ATR) FTIR is a modern, efficient method for analyzing solid powder samples directly.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is crucial as it will be subtracted from the sample spectrum to remove instrument and environmental absorptions.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal as in Step 2.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The FTIR spectrum of this compound is defined by a set of highly characteristic peaks that allow for its unambiguous identification. The key diagnostic features are the presence of a very broad N-H stretching envelope from the ammonium salt centered around 3000 cm⁻¹, dual N-H bending modes between 1625-1500 cm⁻¹, and a sharp, intense nitrile C≡N stretching peak near 2250 cm⁻¹. By comparing these features against those of its free base or other related analogs, researchers can confidently verify the compound's identity and confirm the success of salt formation. This guide provides the foundational knowledge and practical framework for utilizing FTIR spectroscopy as a powerful tool in the characterization of aminonitrile hydrochlorides.
References
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
ChemSynthesis. (2025). 2-amino-2-ethylbutanenitrile. [Link]
-
Wade, L. G. (2003). The features of IR spectrum. Organic Chemistry, 5th ed.[Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. [Link]
-
ChemSynthesis. (2025). 2-ethyl-2-hydroxybutanenitrile. [Link]
-
Roy, A., & Leszczynski, J. (2007). Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water. The Journal of Physical Chemistry A, 111(38), 9555–9559. [Link]
-
Kozuch, J., & Boxer, S. G. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
Sources
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- 2. orgchemboulder.com [orgchemboulder.com]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization & Purity Profiling of 2-Amino-2-ethylbutanenitrile Hydrochloride
A Publish Comparison Guide for Researchers and Drug Developers
Executive Summary & Strategic Context
2-Amino-2-ethylbutanenitrile Hydrochloride (also known as
Unlike simple
Why This Guide?
Standard spectral databases often lack detailed data for specific hindered salts. This guide bridges that gap by synthesizing theoretical principles with empirical trends to provide a robust, self-validating characterization protocol.
Structural Analysis & Symmetry
Before interpreting spectra, one must understand the topology of the molecule.
-
Core Structure: The central carbon (C2) is quaternary, bonded to a nitrile group (-CN), an ammonium group (
), and two equivalent ethyl groups . -
Symmetry: Because the two ethyl groups are identical, the molecule is achiral . This symmetry simplifies the NMR spectrum significantly (reducing signal complexity compared to the chiral analog 2-amino-2-methylbutanenitrile).
-
Salt Form: The hydrochloride form protonates the amine, preventing the retro-Strecker reaction (degradation to ketone and HCN) and stabilizing the molecule as a solid.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (FTIR): The "Fingerprint" of Purity
Objective: Rapidly distinguish the product from the Cyanohydrin Intermediate (2-hydroxy-2-ethylbutanenitrile) and Hydrolysis Products (Amides).
| Feature | Product: 2-Amino-2-ethylbutanenitrile HCl | Alternative: Cyanohydrin Impurity | Alternative: Free Base |
| Nitrile (C≡N) | 2230–2250 cm⁻¹ (Weak/Medium). Often obscured or diminished in intensity due to symmetry/electronic environment. | 2230–2250 cm⁻¹ (distinct). | Stronger intensity than in salt form. |
| H-Bonding Region | 2800–3200 cm⁻¹ (Broad, multiple bands). Characteristic of | 3200–3500 cm⁻¹ (Broad). Characteristic of | 3300–3400 cm⁻¹ (Doublet). Characteristic of primary amine |
| Fingerprint | ~1500–1600 cm⁻¹ ( | No amine bending. | Distinct |
Diagnostic Insight:
The presence of a broad
B. Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof
Objective: Confirm the gem-diethyl symmetry and quaternary center.
1H NMR (Solvent: DMSO-d6)
DMSO-d6 is preferred over CDCl3 to prevent rapid exchange of the ammonium protons and to ensure solubility of the salt.
-
8.5–9.5 ppm (3H, broad s): Ammonium protons (
). Note: In the free base, this would be a singlet at ~1.5 ppm. -
1.8–2.0 ppm (4H, q, J ≈ 7 Hz): Methylene protons (
). Crucial: These integrate to 4H, confirming two ethyl groups. -
0.9–1.0 ppm (6H, t, J ≈ 7 Hz): Methyl protons (
). Crucial: These integrate to 6H.
Comparison with Chiral Analog (2-Amino-2-methylbutanenitrile):
-
Target Compound: The ethyl groups are equivalent
Simple Quartet + Triplet. -
Chiral Analog: The methylene protons of the ethyl group become diastereotopic (non-equivalent) due to the chiral center
Complex Multiplet. -
Verdict: Simplicity of the ethyl region confirms the symmetric gem-diethyl structure.
13C NMR (Proton Decoupled)
-
~116–118 ppm: Nitrile Carbon (
). Characteristic weak intensity (quaternary).[2][3] -
~55–60 ppm: Quaternary Alpha-Carbon (
). -
~28–30 ppm: Methylene Carbons (
). -
~8–9 ppm: Methyl Carbons (
).
C. Mass Spectrometry (ESI-MS)
Objective: Molecular weight confirmation.
-
Target Ion:
(Positive Mode). -
Calculation:
-
Free Base MW (
): 112.17 Da. -
Observed m/z: 113.2 .
-
-
Fragmentation Pattern:
-
Loss of HCN (27 Da) or Ethyl group (29 Da) is common in high-energy collisions.
-
Note: The HCl counterion (
) is typically observed in negative mode or as an adduct.
-
Experimental Protocols
Protocol 1: Handling & Sample Preparation for NMR
The hydrochloride salt is hygroscopic. Moisture uptake leads to proton exchange broadening.
-
Drying: Dry the salt in a vacuum desiccator over
for 4 hours prior to analysis. -
Solvent: Use anhydrous DMSO-d6 (ampoule grade). Avoid
unless free base conversion is intended. -
Concentration: Prepare a ~10-15 mg/mL solution.
-
Acquisition: Set relaxation delay (
) to >2 seconds to allow relaxation of the quaternary carbons for 13C integration accuracy.
Protocol 2: Distinguishing Salt from Free Base (Solubility Test)
A simple, non-spectroscopic validation step.
-
Water Solubility: The HCl salt is highly water-soluble (
). The free base is sparingly soluble and basic. -
Ether Solubility: The HCl salt is insoluble in diethyl ether. The free base is soluble.
-
Test: Suspend 10 mg in 2 mL ether. If it dissolves clear
Free Base. If it remains solid Salt.
-
Analytical Decision Workflow (Visualization)
The following diagram outlines the logical flow for characterizing the compound and ruling out common alternatives.
Caption: Figure 1. Step-wise analytical decision tree for validating 2-Amino-2-ethylbutanenitrile HCl against common process impurities.
Performance Comparison: Salt vs. Alternatives
When selecting a reagent for peptide synthesis or medicinal chemistry, the form of the aminonitrile matters.
| Parameter | HCl Salt (Product) | Free Base (Alternative) | Cyanohydrin (Precursor) |
| Stability | High. Resistant to oxidation and retro-Strecker decomposition. Shelf-stable at RT. | Low. Prone to oxidation and polymerization (darkens over time). | Moderate. Reversible equilibrium with ketone; toxic HCN risk. |
| Hygroscopicity | Moderate. Requires desiccated storage. | Low. Oily liquid or low-melting solid. | N/A (Usually in solution). |
| Reactivity | Latent. Requires neutralization (e.g., with TEA/DIPEA) in situ to react. | Active. Ready for immediate nucleophilic attack. | Electrophilic. Reacts with amines to form the product. |
Expert Recommendation: For storage and commercial distribution, the HCl salt is superior due to its inhibition of the retro-Strecker mechanism. Researchers should generate the free base in situ immediately prior to use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36832, 2-Ethyl-2-hydroxybutyronitrile (Cyanohydrin Analog). Retrieved from [Link]
-
ChemSrc (2025). 2-Amino-2-ethylbutanenitrile Physical Properties and CAS Data. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general IR/NMR shifts of amine salts and nitriles).
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-2-ethylbutanenitrile Hydrochloride: From Laboratory Bench to Final Disposition
This document provides a comprehensive, technically grounded guide for the proper and safe disposal of 2-Amino-2-ethylbutanenitrile hydrochloride. As an α-aminonitrile, this compound presents significant and acute hazards that demand rigorous adherence to safety protocols. The procedures outlined herein are designed for researchers, chemists, and laboratory personnel, emphasizing the chemical principles that underpin these critical safety measures. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring both personal and environmental protection.
The Critical Hazard Profile: Understanding the Inherent Risks
The primary and most severe risk associated with this compound, and indeed all aminonitriles, is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas .[1] This can occur under specific, and often common, laboratory conditions. The hydrochloride salt form provides some stability, but the aminonitrile structure is susceptible to degradation.
-
Reaction with Acids: Contact with acids will protonate the cyanide moiety, leading to the rapid evolution of HCN gas.[1][2] This is the most immediate and dangerous reaction to prevent.
-
Hydrolysis: Under both acidic and basic conditions, the nitrile group can hydrolyze.[3][4] While this can eventually lead to the formation of the less toxic corresponding amino acid, the intermediate steps can be hazardous, and the reaction is not a suitable method for uncontrolled laboratory disposal.[3][5][6]
-
Thermal Decomposition: Heating the compound can lead to its decomposition, releasing irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO), in addition to HCN.[7][8]
Due to these hazards, this compound and its waste are classified as acutely toxic. Any waste generated from its use must be treated as hazardous waste.
| Hazard Classification & Safety Data | Reference |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8][9] |
| Primary Incompatibilities | Strong Acids, Acid Chlorides, Acid Anhydrides, Oxidizing Agents.[7][10] |
| Hazardous Decomposition Products | Hydrogen Cyanide (HCN), Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx).[7] |
| Regulatory Status | Wastes containing cyanides are often categorized as "P-listed" or "U-listed" hazardous wastes under RCRA regulations, requiring specific disposal pathways.[11] |
Pre-Disposal Planning & Engineering Controls: A Foundation for Safety
Safe disposal begins long before the waste container is filled. Proactive planning and the use of proper engineering controls are non-negotiable.
Mandatory Engineering Controls & Work Practices:
-
Designated Work Area: All handling and preparation for the disposal of this compound must occur in a designated area, clearly marked with hazard signs.[2][12]
-
Chemical Fume Hood: All operations, including weighing, transferring, and decontaminating glassware, must be conducted inside a certified and properly functioning chemical fume hood.[12][13] This is critical for containing any potential release of HCN gas.
-
Never Work Alone: A "buddy system" must be in place. A second person, fully aware of the hazards and emergency procedures, must be present during all work with this compound.[13]
-
Emergency Preparedness: An emergency plan must be established. Ensure immediate access to a safety shower, eyewash station, and a spill kit specifically designed for cyanide-containing materials.[2][13] All personnel must be trained on the symptoms of cyanide exposure and the specific emergency response actions.[14]
Required Personal Protective Equipment (PPE):
-
Body Protection: A lab coat that covers the arms and legs.[13]
-
Hand Protection: Double gloving with chemical-resistant nitrile gloves is recommended.[2][12] Change gloves immediately if contamination is suspected.[12]
-
Eye and Face Protection: Safety goggles and a face shield are required where any splash hazard exists.[2][13]
Waste Segregation & Disposal Decision Workflow
Proper segregation of waste is essential to prevent dangerous chemical reactions within the waste container. The following decision tree illustrates the correct workflow for managing different types of waste generated from this compound.
Caption: Waste Segregation & Disposal Decision Tree.
Step-by-Step Disposal & Decontamination Protocols
These protocols differentiate between trace residues on surfaces and glassware (Tier 1) and the disposal of bulk quantities of the chemical (Tier 2).
Tier 1 Protocol: Decontamination of Residual Quantities (Glassware & Surfaces)
This procedure aims to neutralize trace amounts of the compound before the final cleaning of labware. This is NOT for disposal of bulk material.
-
Preparation: Conduct this entire procedure in a chemical fume hood.[13] Prepare a fresh 10% sodium hydroxide (NaOH) or a pH 10 buffer solution. Never use acid for cleaning.
-
Initial Rinse: Rinse the contaminated glassware or wipe the surface with the basic solution. The high pH helps to prevent the formation of HCN and can promote the slow hydrolysis of the nitrile to the less hazardous amide or carboxylate.[12]
-
Secondary Decontamination: After the initial basic rinse, a subsequent rinse with a freshly prepared 10% bleach (sodium hypochlorite) solution can be used to oxidize the cyanide. CAUTION: This reaction can be exothermic. Ensure the initial basic rinse has removed the bulk of the material.
-
Collection of Rinsate: All rinsate and cleaning materials (e.g., wipes) are considered hazardous waste.[2] They must be collected in a designated liquid hazardous waste container. The pH of this container should be maintained above 10.[12]
-
Final Cleaning: After decontamination, glassware can be cleaned using standard laboratory procedures.
Tier 2 Protocol: Packaging of Bulk Waste for Professional Disposal
Bulk quantities of this compound must be disposed of via a certified hazardous waste management service.
-
Container Selection: Use the original container if possible, or a clearly labeled, compatible, and sealable container for solid waste.[15]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and marked with "Toxic" and "Danger: Cyanide Compound" hazard warnings.[9]
-
Packaging: Ensure the container is tightly sealed.[9] Place it inside a secondary, larger container (overpack) for added security during storage and transport.[13]
-
Waste Manifest: Fill out a hazardous waste manifest or tag as required by your institution’s Environmental Health & Safety (EH&S) department.
-
Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area away from acids and other incompatible materials.[12]
-
Disposal: Arrange for pickup and disposal by your institution's EH&S office or a licensed hazardous waste disposal contractor.[7][15][16]
Emergency Procedures: Spill and Exposure Response
Speed is critical when responding to cyanide-related emergencies.[14]
Spill Response
-
Small Spill (inside a fume hood):
-
Wearing full PPE, cover the spill with an absorbent pad.[12]
-
Gently wet the pad with a pH 10 buffer or a 10% sodium hydroxide solution to prevent HCN evolution.[12]
-
Carefully collect all contaminated materials into a sealed bag or container.[12]
-
Wipe the spill area with the basic solution, followed by a 10% bleach solution.[1][12]
-
Dispose of all cleanup materials as hazardous cyanide waste.[1][2]
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE IMMEDIATELY. Alert all personnel in the area.[2][13]
-
If safe to do so, close the laboratory door to contain the area.
-
Call your institution's emergency number or 911. Inform them that the spill involves a cyanide compound.[2][12]
-
Do not attempt to clean up a large spill yourself.[13] Wait for the trained emergency response team.
-
Personnel Exposure Response
-
Immediate Action: Remove the affected individual from the source of contamination to fresh air.[2][13]
-
Call for Emergency Medical Help: Immediately call 911 or your site's emergency number. Clearly state that a cyanide exposure has occurred.[1][2]
-
Decontamination:
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][14]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation.[8] If available and trained, administer medical oxygen.[14]
-
-
Provide Information: Give a copy of the Safety Data Sheet (SDS) for the compound to the emergency medical personnel.[1][2]
By adhering to these scientifically-backed procedures, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
-
Biron, E., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]
-
Boston University. (n.d.). Cyanides SOP Template. Retrieved from Boston University Environmental Health & Safety. [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from MIT EHS. [Link]
-
Monash University. (2022). First aid for cyanide exposure. Retrieved from Monash University Health Safety & Wellbeing. [Link]
-
University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from University of Houston. [Link]
-
Neveu, M., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Hydrolysis of N-benzylated amino nitriles 7 to amides 8 and acids 9. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from CP Lab Safety. [Link]
-
University of Cincinnati. (2026). Advisory 7.3: Hazardous Chemical Waste Management. Retrieved from University of Cincinnati Environmental Health & Safety. [Link]
Sources
- 1. bu.edu [bu.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. calpaclab.com [calpaclab.com]
- 11. ehs.uc.edu [ehs.uc.edu]
- 12. uh.edu [uh.edu]
- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 14. monash.edu [monash.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
